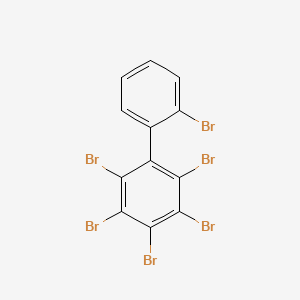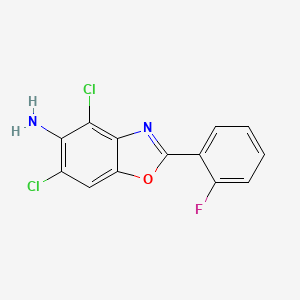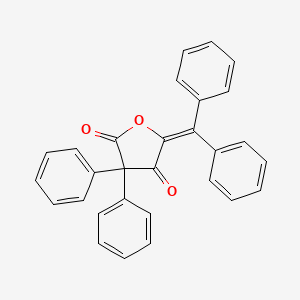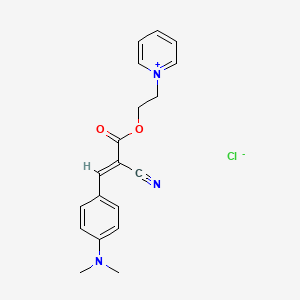
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium ring, a cyano group, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride typically involves a multi-step process. One common method includes the reaction of 2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid with an appropriate pyridinium salt under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The cyano group and the dimethylamino phenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid: Shares the cyano and dimethylamino phenyl groups but lacks the pyridinium ring.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of a dimethylamino group.
Properties
CAS No. |
62984-74-1 |
|---|---|
Molecular Formula |
C19H20ClN3O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C19H20N3O2.ClH/c1-21(2)18-8-6-16(7-9-18)14-17(15-20)19(23)24-13-12-22-10-4-3-5-11-22;/h3-11,14H,12-13H2,1-2H3;1H/q+1;/p-1/b17-14+; |
InChI Key |
QSNYFPLOJIHVAH-KLSJZZFUSA-M |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



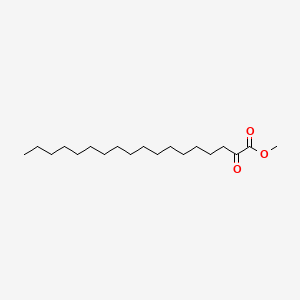
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)




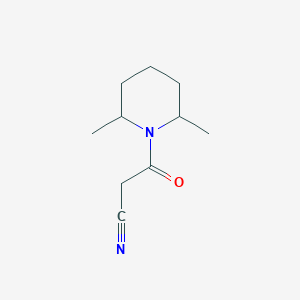
![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
